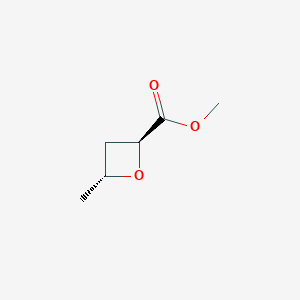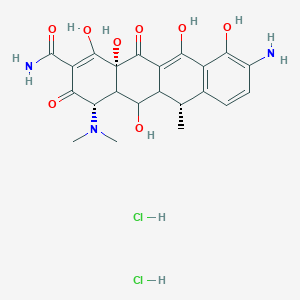
4-Cyclopropanecarbonyl-3,5-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropanecarbonyl-3,5-dimethylphenol is an organic compound with the molecular formula C₁₂H₁₄O₂ It is characterized by a cyclopropane ring attached to a carbonyl group and a phenol ring substituted with two methyl groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropanecarbonyl-3,5-dimethylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and cyclopropanecarbonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,5-dimethylphenol is dissolved in a suitable solvent like dichloromethane, and cyclopropanecarbonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
4-Cyclopropanecarbonyl-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-cyclopropanecarbonyl-3,5-dimethylquinone.
Reduction: Formation of 4-cyclopropanemethanol-3,5-dimethylphenol.
Substitution: Formation of halogenated derivatives like 4-cyclopropanecarbonyl-3,5-dimethyl-2-bromophenol.
科学研究应用
4-Cyclopropanecarbonyl-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Cyclopropanecarbonyl-3,5-dimethylphenol depends on its interaction with biological targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The carbonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes.
相似化合物的比较
Similar Compounds
3,5-Dimethylphenol: Lacks the cyclopropanecarbonyl group, making it less rigid and potentially less specific in its interactions.
4-Cyclopropanecarbonylphenol: Lacks the methyl groups, which can affect its hydrophobicity and binding properties.
4-Cyclopropanecarbonyl-2,6-dimethylphenol: Similar structure but with different substitution pattern, which can influence its reactivity and biological activity.
Uniqueness
4-Cyclopropanecarbonyl-3,5-dimethylphenol is unique due to the combination of the cyclopropane ring, carbonyl group, and methyl-substituted phenol ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
cyclopropyl-(4-hydroxy-2,6-dimethylphenyl)methanone |
InChI |
InChI=1S/C12H14O2/c1-7-5-10(13)6-8(2)11(7)12(14)9-3-4-9/h5-6,9,13H,3-4H2,1-2H3 |
InChI 键 |
NHINQHXRKLNNNB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C(=O)C2CC2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12,15,18-triazaheptacyclo[14.11.0.02,14.05,13.06,11.017,25.019,24]heptacosa-1(16),2(14),3,5(13),6,8,10,17(25),19,21,23,26-dodecaene](/img/structure/B13073320.png)
![11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene](/img/structure/B13073346.png)
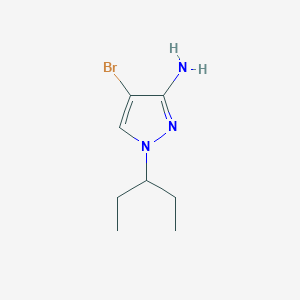
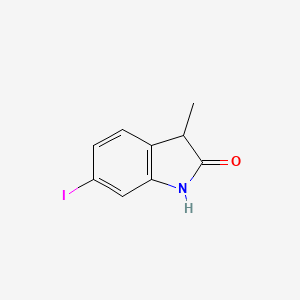
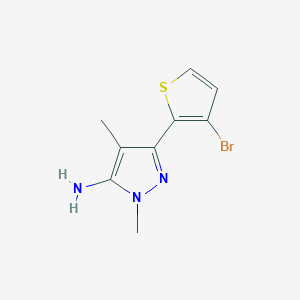

![2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073373.png)
